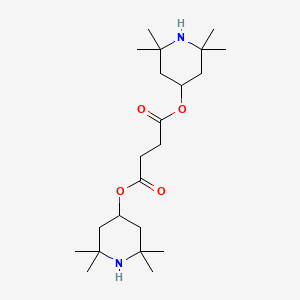
bis(2,2,6,6-tetramethylpiperidin-4-yl) butanedioate
Descripción general
Descripción
bis(2,2,6,6-tetramethylpiperidin-4-yl) butanedioate: is a chemical compound with the molecular formula C22H40N2O4 . It is known for its role as a hindered amine light stabilizer (HALS), which helps in protecting materials from degradation caused by ultraviolet (UV) light. This compound is widely used in various industries, including plastics, coatings, and pharmaceuticals, due to its effective stabilization properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2,6,6-tetramethylpiperidin-4-yl) butanedioate typically involves the esterification of succinic acid with 2,2,6,6-tetramethyl-4-piperidinol. The reaction is carried out in the presence of a catalyst, such as an organotin compound (e.g., dibutyltin oxide), in an aliphatic hydrocarbon-based solvent like heptane . The reaction conditions include heating the mixture to facilitate the ester interchange reaction, resulting in the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions: bis(2,2,6,6-tetramethylpiperidin-4-yl) butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroxyl radicals, which play a crucial role in its stabilizing properties.
Reduction: Reduction reactions can convert the nitroxyl radicals back to the parent amine, regenerating the stabilizer.
Substitution: The ester groups in the compound can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of nitroxyl radicals.
Reduction: Regeneration of the parent amine.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
Chemistry: bis(2,2,6,6-tetramethylpiperidin-4-yl) butanedioate is extensively used as a light stabilizer in polymers and plastics. It helps in preventing the degradation of materials exposed to UV light, thereby extending their lifespan and maintaining their mechanical properties .
Biology: In biological research, this compound is used to study the effects of UV light on biological systems and to develop UV-protective formulations for various applications, including sunscreens and protective coatings .
Medicine: The compound’s stabilizing properties are utilized in the pharmaceutical industry to enhance the stability and shelf life of drugs and formulations that are sensitive to light .
Industry: Apart from its use in plastics and pharmaceuticals, this compound is also employed in coatings, adhesives, and sealants to improve their durability and resistance to UV-induced degradation .
Mecanismo De Acción
The primary mechanism by which bis(2,2,6,6-tetramethylpiperidin-4-yl) butanedioate exerts its effects is through the formation of nitroxyl radicals upon exposure to UV light. These radicals act as scavengers for free radicals generated during the photodegradation of polymers, thereby preventing the breakdown of the material. The compound can also react with phenolic antioxidants incorporated in polymers, enhancing its stabilizing effect .
Comparación Con Compuestos Similares
- Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
- Bis(2,2,6,6-tetramethyl-4-piperidyl) decanedioate
- 2,2,6,6-Tetramethyl-4-piperidinol
Comparison: While bis(2,2,6,6-tetramethylpiperidin-4-yl) butanedioate shares similar stabilizing properties with other hindered amine light stabilizers, it is unique in its specific ester structure, which provides distinct solubility and compatibility characteristics. This makes it particularly suitable for certain applications where other stabilizers may not perform as effectively .
Propiedades
Número CAS |
62782-03-0 |
|---|---|
Fórmula molecular |
C22H40N2O4 |
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
bis(2,2,6,6-tetramethylpiperidin-4-yl) butanedioate |
InChI |
InChI=1S/C22H40N2O4/c1-19(2)11-15(12-20(3,4)23-19)27-17(25)9-10-18(26)28-16-13-21(5,6)24-22(7,8)14-16/h15-16,23-24H,9-14H2,1-8H3 |
Clave InChI |
GOJOVSYIGHASEI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1)(C)C)OC(=O)CCC(=O)OC2CC(NC(C2)(C)C)(C)C)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













